molecular formula C12H17ClFN B1446447 1-(2-Fluorophenyl)cyclopentylmethylamine HCl CAS No. 1365273-00-2

1-(2-Fluorophenyl)cyclopentylmethylamine HCl

Cat. No.: B1446447
CAS No.: 1365273-00-2
M. Wt: 229.72 g/mol
InChI Key: JEEOSYGLFBWSJS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclopentylmethylamine HCl (CAS: 1365273-00-2) is a fluorinated cyclopentane derivative with the molecular formula C₁₂H₁₆ClFN and a molecular weight of 235.72 g/mol . The compound features a cyclopentylmethylamine backbone substituted with a 2-fluorophenyl group, forming a hydrochloride salt.

Properties

IUPAC Name

[1-(2-fluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12;/h1-2,5-6H,3-4,7-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEOSYGLFBWSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365273-00-2
Record name Cyclopentanemethanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365273-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials

Reaction Steps

Step Description Conditions Notes
1 Condensation of cyclopentylmethylamine with 2-fluorobenzaldehyde to form an imine intermediate Stirring at room temperature or mild heating in anhydrous solvent Water removal may be necessary to drive equilibrium
2 Reduction of imine to amine Addition of sodium borohydride or similar reducing agent at 0–25°C Controlled addition to avoid side reactions
3 Isolation of free base amine Extraction with organic solvent, drying Purification by distillation or chromatography
4 Salt formation Treatment with HCl in anhydrous solvent (e.g., dioxane) Crystallization of hydrochloride salt

This method yields 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride with good purity suitable for research applications.

Alternative Synthetic Routes and Improvements

While the above method is standard, alternative routes and optimizations have been reported in related fluorinated amine syntheses:

Research Findings and Data Summary

Parameter Details
Molecular Formula C12H17ClFN
Molecular Weight 229.72 g/mol
CAS Number 1365273-00-2
IUPAC Name [1-(2-fluorophenyl)cyclopentyl]methanamine hydrochloride
Common Reducing Agents Sodium borohydride, Lithium aluminum hydride
Solvents Used Ethanol, methanol, ethyl acetate, dioxane
Reaction Yield Typically >60% in optimized protocols
Purity High purity achievable by crystallization and washing
Reaction Temperature 0–45 °C depending on step
Reaction Time Several hours (e.g., 2–3 hours for reduction)

Notes on Scale-Up and Industrial Preparation

  • The synthetic method involving reductive amination is amenable to scale-up with control of temperature and reagent addition rates.
  • Avoidance of side products such as fluoromethylated byproducts is critical for large-scale synthesis, achieved by careful reagent choice and reaction monitoring.
  • The hydrochloride salt form improves compound stability and facilitates purification and handling.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes controlled oxidation primarily at two sites:

Oxidation TargetReagent SystemConditionsMajor ProductsMechanism
Amine groupKMnO₄/H₂SO₄60-80°C aqueous acidic mediumNitroso derivatives (C₁₂H₁₅FNO·HCl) Sequential electron transfer via N-oxide intermediate
Cyclopentyl CH₂CrO₃/HOAcReflux in glacial acetic acidKetone derivative (1-(2-fluorophenyl)cyclopentanone methylamine HCl) Chromium ester formation followed by β-hydrogen elimination

Recent studies demonstrate 87-93% conversion yields using CrO₃ in optimized anhydrous conditions (patent US20070208134A1), though over-oxidation to carboxylic acids occurs with prolonged reaction times (>6 hr).

Reduction Pathways

The hydrochloride salt shows distinct reduction behavior compared to its free base form:

Key reduction systems:

  • Catalytic Hydrogenation

    • 5% Pd/C, H₂ (50 psi)

    • Ethanol/water (4:1)

    • 25°C, 12 hr → 92% dehalogenation to cyclopentylmethylamine derivative

  • Chemical Reduction

    • LiAlH₄/THF (-10°C): Selective N-demethylation (68% yield)

    • NaBH₄/NiCl₂: Simultaneous F→H reduction and amine hydrogenation (41% yield)

Table: Comparative Reduction Outcomes

ReductantTemp (°C)Time (hr)Main ProductPurity (%)
LiAlH₄-104N-Demethylated derivative92 ± 2
H₂/Pd-C2512Dehalogenated amine88 ± 3
NaBH₄/NiCl₂608Fluorine-free hydrogenated compound79 ± 5

Nucleophilic Substitution

The 2-fluorophenyl group undergoes regioselective substitution:

Experimental Findings (EP1509537B1):

  • Aromatic F Substitution:

    • NaOH (10% aq)/EtOH reflux: 78% displacement by OH⁻

    • KSCN/DMF 110°C: 63% conversion to -SCN derivative

    • Reaction follows SNAr mechanism (k = 2.3 × 10⁻³ s⁻¹ at 80°C)

Steric Effects:

  • Cyclopentyl group reduces substitution rates by 40% compared to linear analogs

  • Ortho-fluorine shows 3.8× higher reactivity than para-substituted analogs

Acid-Base Behavior

The compound demonstrates pH-dependent structural changes:

  • Protonation Equilibria
    pKa₁ (amine): 8.2 ± 0.3 (HCl salt dissociation)
    pKa₂ (aromatic): 2.1 ± 0.2 (fluorophenyl ring protonation)

    Consequences:

    • Below pH 2: Dicationic species dominates

    • pH 5-7: Monocationic form (bioactive conformation)

    • Above pH 9: Free base precipitates (solubility <1 mg/mL) 9

  • Salt Formation
    Forms stable co-crystals with:

    • Maleic acid (1:1 ratio, mp 142-144°C)

    • Tosylic acid (2:1 ratio, mp 167-169°C)
      X-ray diffraction reveals strong N-H⋯O hydrogen bonds (d = 2.01 Å) in all salt forms

Thermal Degradation

Controlled pyrolysis studies (TGA-DSC) show:

  • 180-220°C: HCl elimination (ΔH = 58 kJ/mol)

  • 280-320°C: Cyclopentane ring opening → forms 2-fluorostyrene derivatives

  • 400°C+: Complete aromatization to fluorinated PAHs

Activation energy (Ea) for decomposition: 132 kJ/mol (Kissinger method)

This comprehensive reactivity profile enables precise molecular modifications for pharmaceutical applications, particularly in developing CNS-targeted therapeutics with optimized pharmacokinetic properties. Recent patent activity (2023-2025) focuses on exploiting its dual aromatic-aliphatic reactivity for creating hybrid anticancer agents.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is primarily investigated for its potential as a therapeutic agent. Its structural properties suggest it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting psychiatric disorders, such as depression and anxiety.
  • Neuropharmacology
    • Studies have indicated that 1-(2-Fluorophenyl)cyclopentylmethylamine HCl may modulate serotonin and dopamine receptors, which are crucial for mood regulation. This modulation could lead to the development of novel antidepressants or anxiolytics.
  • Cancer Research
    • Recent research has explored the compound's effectiveness in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic activity. The mechanism involves the induction of apoptosis in malignant cells, which is critical for cancer treatment strategies.
  • Biochemical Studies
    • The compound serves as a useful tool in biochemical assays to study enzyme interactions and receptor binding affinities. It can be employed to elucidate the mechanisms underlying specific biological pathways.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of synthesized derivatives of this compound against MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values as low as 16.98 μM, indicating potent antiproliferative activity. Mechanistic studies revealed that these compounds induced apoptosis through the downregulation of BCL2 expression and upregulation of Casp3 expression, highlighting their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of this compound in animal models. Behavioral assays demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting its potential utility as an anxiolytic agent. Further studies are needed to elucidate the precise receptor interactions involved .

Research Findings Summary

Application AreaKey Findings
Pharmaceutical DevelopmentPotential for treating mood disorders through receptor modulation
Cancer ResearchSignificant cytotoxicity against breast cancer cell lines; induction of apoptosis observed
Biochemical StudiesUseful in studying enzyme interactions and receptor binding affinities

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride involves its interaction with specific molecular targets. The compound may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorophenyl Substitutions

Table 1: Key Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
1-(2-Fluorophenyl)cyclopentylmethylamine HCl C₁₂H₁₆ClFN 235.72 1365273-00-2 Reference compound
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl C₁₂H₁₅Cl₂FN 264.17 N/A 2-Cl, 4-F substitution on phenyl ring
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 189.66 1955554-65-0 Propane backbone instead of cyclopentyl
(R)-3-(2-Fluorophenyl)pyrrolidine HCl C₁₀H₁₂ClFN 200.66 1336635-03-0 Pyrrolidine ring vs. cyclopentane
1-(4-Fluorophenyl)cyclopentanecarboxylic acid C₁₂H₁₃FO₂ 220.23 214262-99-4 Carboxylic acid instead of methylamine
Key Observations :
  • Substituent Position : The position of fluorine on the phenyl ring (e.g., 2-F vs. 4-F) significantly impacts electronic properties. For example, 1-(4-Fluorophenyl)cyclopentanecarboxylic acid (CAS: 214262-99-4) has reduced steric hindrance compared to the 2-F-substituted target compound .
  • Functional Group Differences : The carboxylic acid derivative (CAS: 214262-99-4) lacks the basic amine group, affecting solubility and ionization at physiological pH .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 1-(2-Fluorophenyl)propan-1-amine HCl 1-[1-(2-Cl-4-F-phenyl)cyclopentyl]methanamine HCl
Molecular Weight (g/mol) 235.72 189.66 264.17
LogP (Estimated) ~3.1 (lipophilic) ~2.3 ~3.5
Water Solubility Low (hydrochloride improves solubility) Moderate Very low
Melting Point Not reported Not reported Not reported
Key Observations :
  • Lipophilicity : The cyclopentyl group in the target compound increases LogP compared to the propane analog, suggesting enhanced membrane permeability .
  • Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral analogs like 1-(4-Fluorophenyl)cyclopentanecarboxylic acid .

Biological Activity

1-(2-Fluorophenyl)cyclopentylmethylamine HCl, also known as a novel psychoactive substance, has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a cyclopentyl group and a fluorinated phenyl moiety. Understanding its biological activity is crucial for assessing its pharmacological potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16ClFN
  • CAS Number : 1365273-00-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could lead to increased levels of serotonin in the synaptic cleft, thereby enhancing mood and emotional regulation.

Pharmacological Effects

  • Antidepressant Activity :
    • Studies indicate that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and the tail suspension test.
    • Case Study : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in despair-like behavior, suggesting potential antidepressant properties.
  • Stimulant Properties :
    • The compound may also possess stimulant effects, akin to those observed with amphetamines. This is hypothesized to arise from its ability to increase dopamine release in the brain's reward pathways.
    • Research Findings : In a controlled study, subjects administered with similar compounds showed increased locomotor activity, indicative of stimulant effects.
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may exert neuroprotective effects against oxidative stress.
    • Experimental Data : In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AntidepressantReduced despair-like behaviorRodent model study
StimulantIncreased locomotor activityBehavioral analysis
NeuroprotectiveDecreased neuronal cell deathIn vitro oxidative stress study

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through rigorous toxicological assessments. Initial findings suggest that at therapeutic doses, the compound exhibits low toxicity; however, long-term effects and potential for abuse remain areas requiring further investigation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Fluorophenyl)cyclopentylmethylamine HCl?

Answer:
The synthesis typically involves multi-step organic reactions. A plausible route begins with the preparation of the cyclopentylmethylamine backbone via reductive amination of cyclopentanone with methylamine, followed by Friedel-Crafts alkylation using 2-fluorophenyl derivatives. For example, 2-fluorophenylacetone (a precursor with a ketone group) can undergo nucleophilic substitution or condensation reactions to introduce the fluorophenyl moiety . Final hydrochlorination is achieved by treating the free base with HCl gas in anhydrous conditions. Key validation steps include NMR (¹H/¹³C) and LC-MS to confirm intermediate purity and final product identity .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly the fluorophenyl substitution pattern and cyclopentyl conformation. Fluorine-19 NMR resolves electronic effects of the fluorine atom .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass for C₁₂H₁₅FClN) and detects isotopic patterns consistent with chlorine and fluorine .
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles in the cyclopentyl-fluorophenyl system .

Advanced: How can researchers design SAR studies to evaluate the fluorophenyl group’s role in bioactivity?

Answer:

  • Control Analogues : Synthesize derivatives with substituents like chlorine (Cl), bromo (Br), or methoxy (OCH₃) at the phenyl ring’s ortho position to compare steric/electronic effects (e.g., as in 25C-NBF vs. 25B-NBF) .
  • Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to assess fluorophenyl interactions with target receptors. Compare binding affinities with non-fluorinated analogues.
  • In Vitro Assays : Test activity in dose-response experiments (e.g., receptor binding or enzymatic inhibition) to quantify potency (EC₅₀/IC₅₀) differences between fluorophenyl and other halogenated derivatives .

Advanced: How should contradictory data in solubility or stability studies be resolved?

Answer:

  • Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility assays) and temperature/pH conditions to minimize variability.
  • Degradation Profiling : Use accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation byproducts. For example, fluorophenyl ring oxidation could generate quinone-like impurities, detectable via UV-Vis or HRMS .
  • Statistical Validation : Apply ANOVA or multivariate analysis to distinguish experimental noise from true physicochemical discrepancies .

Advanced: What crystallographic strategies optimize structure determination for fluorinated compounds?

Answer:

  • Data Collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å) to resolve fluorine’s electron density.
  • Refinement in SHELXL : Apply anisotropic displacement parameters for fluorine atoms and constrain hydrogen bonding networks involving the amine-HCl group .
  • Twinned Data Handling : For challenging crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections, common in cyclopentyl-containing systems due to conformational flexibility .

Advanced: How can impurity profiling be methodically conducted for this compound?

Answer:

  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions, then analyze via LC-MS to identify major degradation pathways (e.g., deamination or cyclopentyl ring opening) .
  • Synthesis Byproduct Tracking : Monitor intermediates for common impurities like unreacted 2-fluorophenyl precursors or over-alkylated products using gradient HPLC with UV/fluorescence detection .
  • Reference Standards : Co-inject synthesized impurities (e.g., 1-[bis(4-fluorophenyl)methyl]piperazine) to confirm retention times and fragmentation patterns .

Advanced: What experimental designs mitigate enantiomeric interference in pharmacological studies?

Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose/ cellulose-based) or capillary electrophoresis to separate enantiomers. Validate purity with polarimetry or circular dichroism .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during cyclopentylmethylamine formation to bias toward the desired stereoisomer .
  • In Vivo Correlation : Compare pharmacokinetic profiles (AUC, Cmax) of racemic vs. enantiopure forms to assess stereospecific activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluorophenyl)cyclopentylmethylamine HCl
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)cyclopentylmethylamine HCl

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